molecular formula C21H29N3O3 B2670818 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 897611-37-9

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2670818
CAS No.: 897611-37-9
M. Wt: 371.481
InChI Key: HHCHFWIBJJTOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Methoxyethyl Group: This step might involve an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.

    Formation of the Piperidinyl and Pyridinyl Methyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using piperidine and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions.

    Reduction: The compound can be reduced to modify the pyridinone core or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, compounds with a pyridinone core are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the piperidine and pyridine rings suggests possible activity in the central nervous system, making it a candidate for neurological research.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one would depend on its specific application. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridin-3-one: Similar core structure but lacks the complex substituents.

    1-(2-methoxyethyl)-3-methylpyridin-2-one: Shares the methoxyethyl group but differs in other substituents.

    6-methyl-3-(pyridin-4-ylmethyl)pyridin-2-one: Similar pyridinone core with different substituents.

Uniqueness

The uniqueness of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-15-6-10-23(11-7-15)20(17-4-8-22-9-5-17)19-18(25)14-16(2)24(21(19)26)12-13-27-3/h4-5,8-9,14-15,20,25H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCHFWIBJJTOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.